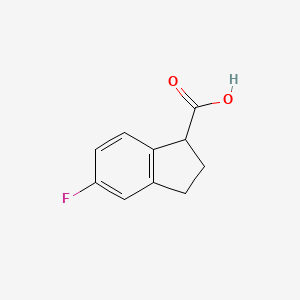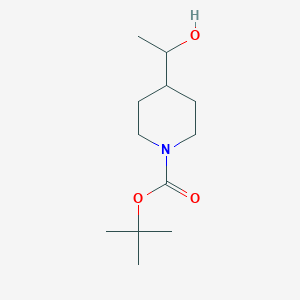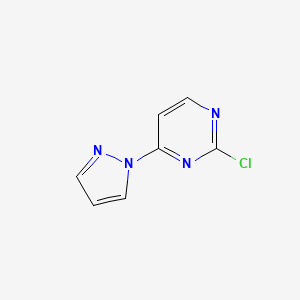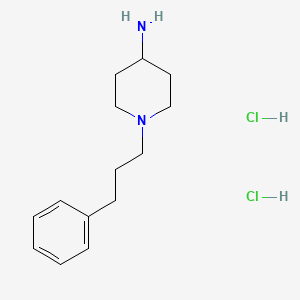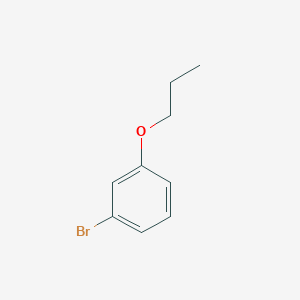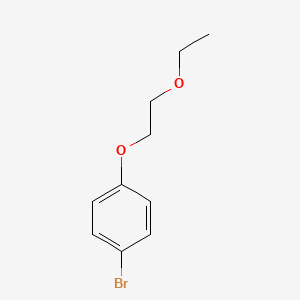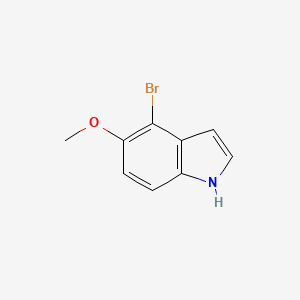
4-bromo-5-methoxy-1H-indole
Vue d'ensemble
Description
4-bromo-5-methoxy-1H-indole is a compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .
Synthesis Analysis
The synthesis of 4-bromo-5-methoxy-1H-indole starts from commercially available 4-bromo-1H-indole . The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound, which is then converted to an N-Boc derivative . The aldehyde group of this derivative is reduced with NaBH4 in methanol to obtain an alcohol . The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole to get the final compound .Molecular Structure Analysis
The molecular formula of 4-bromo-5-methoxy-1H-indole is C9H8BrNO . It has a molecular weight of 226.073 g/mol .Chemical Reactions Analysis
Indole derivatives, including 4-bromo-5-methoxy-1H-indole, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-bromo-5-methoxy-1H-indole include a density of 1.563 g/mL at 25 °C . It has a boiling point of 283-285 °C .Applications De Recherche Scientifique
- Indole derivatives are biologically active compounds used for the treatment of various disorders in the human body, including cancer cells and microbes .
- They show various biologically vital properties .
- The methods of application or experimental procedures vary widely depending on the specific disorder being treated and the specific indole derivative being used .
- The outcomes of these treatments also vary widely, but there has been increasing attention in recent years due to their effectiveness .
- Indole scaffold has been found in many of the important synthetic drug molecules .
- They bind with high affinity to the multiple receptors helpful in developing new useful derivatives .
- The methods of application or experimental procedures involve chemical synthesis and are highly technical .
- The outcomes of these synthetic drug molecules have shown diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities .
Pharmaceutical Research
Synthetic Drug Molecules
- Indole derivatives are biologically active compounds used for the treatment of various disorders in the human body, including cancer cells and microbes .
- They show various biologically vital properties .
- The methods of application or experimental procedures vary widely depending on the specific disorder being treated and the specific indole derivative being used .
- The outcomes of these treatments also vary widely, but there has been increasing attention in recent years due to their effectiveness .
- Indole scaffold has been found in many of the important synthetic drug molecules .
- They bind with high affinity to the multiple receptors helpful in developing new useful derivatives .
- The methods of application or experimental procedures involve chemical synthesis and are highly technical .
- The outcomes of these synthetic drug molecules have shown diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities .
Pharmaceutical Research
Synthetic Drug Molecules
- Indoles are a significant heterocyclic system in natural products and drugs .
- They play a main role in cell biology .
- The application of indole derivatives for the treatment of various disorders in the human body has attracted increasing attention .
- The methods of synthesis have attracted the attention of the chemical community .
- The outcomes of these syntheses are still under research .
- Reserpine, an indole alkaloid, is utilized in the treatment of high blood pressure and also in the treatment of severe agitation in patients that have mental disorders .
- The methods of application or experimental procedures involve administering the compound to patients suffering from these diseases .
- The outcomes of these treatments are still under research .
- Vinblastine is applied for the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .
- The methods of application or experimental procedures involve administering the compound to patients suffering from these diseases .
- The outcomes of these treatments are still under research .
Synthesis of Selected Alkaloids
Treatment of High Blood Pressure and Mental Disorders
Treatment of Various Kinds of Cancer
Safety And Hazards
4-bromo-5-methoxy-1H-indole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Orientations Futures
Research on 4-bromo-5-methoxy-1H-indole is still ongoing, and new findings are emerging, which may lead to the development of new drugs, pesticides, and materials in the future. The intermediate products involved in the synthesis of 4-bromo-5-methoxy-1H-indole are useful for the synthesis of natural prenyl indole derivatives, such as Indiacens A and B .
Propriétés
IUPAC Name |
4-bromo-5-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-8-3-2-7-6(9(8)10)4-5-11-7/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSVUEYKYLKRJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-methoxy-1H-indole | |
CAS RN |
90858-86-9 | |
| Record name | 4-BROMO-5-METHOXY-1H-INDOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

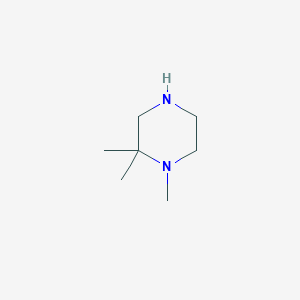
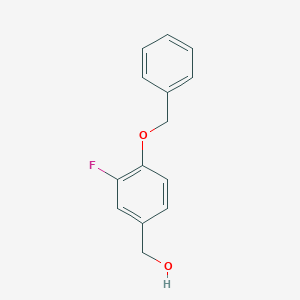
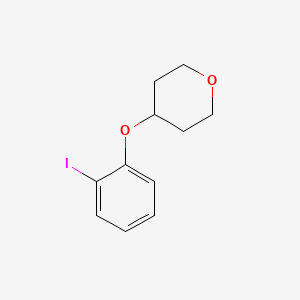


![5-(Bromomethyl)benzo[d]oxazole](/img/structure/B1289023.png)
